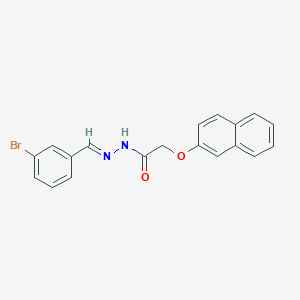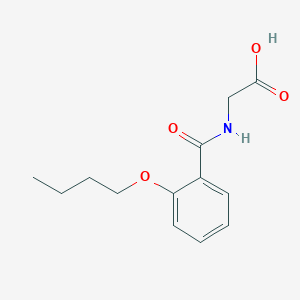
N'-benzylidene-2-(2-quinolinylthio)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of N'-benzylidene-2-(2-quinolinylthio)acetohydrazide analogues involves multiple steps, starting from quinoline derivatives. One approach involves the condensation of 2-(quinolin-8-yloxy)acetohydrazide with different benzaldehydes to yield various N'-benzylidene-2-(2-quinolinylthio)acetohydrazide derivatives. These synthesis processes are characterized by spectroscopic techniques, including FT-IR, NMR, and sometimes X-ray crystallography for structure elucidation (Munir et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds reveals interesting aspects of their conformational behavior. For instance, NMR spectroscopic analysis has shown that these compounds can exist as mixtures of two conformers, E(C=N)(N-N) synperiplanar and E(C=N)(N-N) antiperiplanar, in equilibrium. This conformational versatility is influenced by the nature of the substituents and the solvent used in the NMR studies (Munir et al., 2021).
Applications De Recherche Scientifique
Synthesis and Structural Interpretation
N’-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides, a related compound to N'-benzylidene-2-(2-quinolinylthio)acetohydrazide, have been synthesized and structurally interpreted using NMR spectroscopy. This study explains the duplication of some peaks in their 1H- and 13C-NMR spectra, indicating the complex nature of these compounds (Munir et al., 2021).
Antibacterial Agents and DNA Gyrase Inhibitors
A series of quinolone-acetohydrazide-hydrazone derivatives, closely related to N'-benzylidene-2-(2-quinolinylthio)acetohydrazide, have been developed as new antibacterial agents and DNA gyrase inhibitors. These compounds show significant activity against various bacteria and have been evaluated for their potential in medical applications (Sridhar et al., 2016).
Anti-uropathogenic Activity
Research on (E-)-N′-(substituted-benzylidene)-2-(quinolin-8-yloxy)acetohydrazide, a compound similar to N'-benzylidene-2-(2-quinolinylthio)acetohydrazide, reveals its potential as an anti-uropathogenic agent. This study involved synthesizing analogues and evaluating their activity against various pathogens, demonstrating their applicability in addressing uropathogenic infections (Alodeani et al., 2015).
Antimicrobial Potential
N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, which are structurally related to N'-benzylidene-2-(2-quinolinylthio)acetohydrazide, have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the discovery of new antibacterial agents, crucial for combating drug-resistant bacterial infections (Bello et al., 2017).
Anti-cancer and Anti-inflammatory Potential
Novel QuinolineAcetohydrazide derivatives have been evaluated in silico for their anti-inflammatory and anti-cancer efficacy. This research indicates the potential of these compounds in targeting various pathways, including COX1 and COX2 inhibition, suggesting their applicability in cancer and inflammation-related treatments (Manohar et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-benzylideneamino]-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-17(21-19-12-14-6-2-1-3-7-14)13-23-18-11-10-15-8-4-5-9-16(15)20-18/h1-12H,13H2,(H,21,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUCZHYOUGBVGK-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)
![methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)
![8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5568952.png)

![ethyl {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5568962.png)

![2-[(2-fluorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5568970.png)

![3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5569003.png)
![N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)
![N-(3-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569010.png)
![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)